molecular formula C12H11N3O3 B8296135 1,2,3,4-Tetrahydro-1-phenyl-2,4-dioxo-3-methyl-6-aminopyrimidine-5-carbaldehyde

1,2,3,4-Tetrahydro-1-phenyl-2,4-dioxo-3-methyl-6-aminopyrimidine-5-carbaldehyde

Cat. No.: B8296135
M. Wt: 245.23 g/mol
InChI Key: CJIJXCSREOUTRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydro-1-phenyl-2,4-dioxo-3-methyl-6-aminopyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C12H11N3O3 and its molecular weight is 245.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidine-5-carbaldehyde

InChI

InChI=1S/C12H11N3O3/c1-14-11(17)9(7-16)10(13)15(12(14)18)8-5-3-2-4-6-8/h2-7H,13H2,1H3

InChI Key

CJIJXCSREOUTRE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)N)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Amino-3-methyl-1-phenyl-2,4 (1H, 3H)-pyrimidinedione (5.00 g, 23 mmol) was suspended in dimethylformamide (77 ml). To the resultant suspension was added phosphorus oxychloride (2.57mL,27.6 mmol), and the resultant mixture was reacted at 60° C. for 3 h. The reaction mixture was diluted with water, and adjusted to ca. pH 12 with sodium hydroxide. The precipitates formed in the reaction mixture was filtered to give a crude product. The crude product was recrystallized from a mixture of ethanol, ethyl acetate and water to give an aldehyde, 6-amino-5-formyl-3-methyl-1-phenyl-2,4 (1H, 3H)-pyrimidinedione (yield 75%).
Quantity
5 g
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reactant
Reaction Step One
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resultant suspension
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2.57 mL
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reactant
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resultant mixture
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reactant
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77 mL
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